3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine is a chemical compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol It is a bicyclic amine featuring a tert-butyl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a Diels-Alder reaction followed by a series of reduction and cyclization steps.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl lithium or tert-butyl bromide under controlled conditions.
Methylation of the amine: The final step involves the methylation of the amine group using methyl iodide or methyl sulfate in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique structural and functional properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar bicyclic structure with a tert-butyl group and an amino group.
tert-Butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate: Contains an ethynyl group instead of a methyl group.
tert-Butyl (3-hydroxymethylbicyclo[1.1.1]pentan-1-yl)carbamate: Features a hydroxymethyl group in place of the methyl group.
Uniqueness
3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine is unique due to its specific combination of tert-butyl and methyl groups attached to the bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C10H19N/c1-8(2,3)9-5-10(6-9,7-9)11-4/h11H,5-7H2,1-4H3 |
InChI Key |
AARGKWHIHKKXRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)NC |
Origin of Product |
United States |
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